![molecular formula C2H7ClF2N2 B1448489 (2,2-Difluoroethyl)hydrazine hydrochloride CAS No. 1504582-53-9](/img/structure/B1448489.png)
(2,2-Difluoroethyl)hydrazine hydrochloride
Overview
Description
“(2,2-Difluoroethyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1504582-53-9 . It has a molecular weight of 132.54 and its IUPAC name is (2,2-difluoroethyl)hydrazine hydrochloride . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(2,2-Difluoroethyl)hydrazine hydrochloride” is 1S/C2H6F2N2.ClH/c3-2(4)1-6-5;/h2,6H,1,5H2;1H
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(2,2-Difluoroethyl)hydrazine hydrochloride” is a solid compound . The compound’s physical form can vary depending on the conditions, but it is typically a liquid .
Scientific Research Applications
Collagen Disease Simulation Hydralazine hydrochloride, a related compound, was found to simulate collagen disease when used in prolonged treatments of hypertension. It combines with carbonyl and sulfhydryl radicals and shows strong affinity for certain heavy metal ions. This study observed that hydralazine led to collagen disease in varying severities (Perry & Schroeder, 1954).
Colorimetric Determination of Drugs A colorimetric method for determining nonsteroidal anti-inflammatory drugs was developed using 2-nitrophenylhydrazine hydrochloride, showing the utility of hydrazine derivatives in analytical chemistry. This study optimized conditions for the reaction of carboxylic compounds with 2-nitrophenylhydrazine to give acid hydrazine, which displayed a violet color upon reaction (Abdel-Hay et al., 1990).
Aluminium Dissolution Inhibition Hydrazine derivatives, including those similar to (2,2-Difluoroethyl)hydrazine hydrochloride, were studied for their effectiveness in inhibiting the dissolution of aluminium in acidic environments. The adsorption of these derivatives on aluminium surfaces was also analyzed (Hassan et al., 1979).
Antitumor Activity and Molecular Docking A study on hydrazine derivatives showed their potential in antitumor activity. Molecular docking studies compared these derivatives with standard drugs like 5-fluorouracil/piperine, revealing their potential for use in experimental validation for antitumor treatments (Mary et al., 2021).
Graphene Oxide Reduction Research on the reduction of graphene oxide with hydrazine elucidated the reductive capability of hydrazine, a key component of (2,2-Difluoroethyl)hydrazine hydrochloride. This study contributes to understanding the interaction between hydrazine and various oxygen functional groups in the context of graphene oxide (Chua & Pumera, 2016).
Antihypertensive Drug Evaluation Hydralazine hydrochloride's effects were studied using a microfluidic device, showcasing a novel method for evaluating antihypertensive drugs. This method allowed the assessment of the drug's influence on endothelial cells under pressure, demonstrating a unique application in drug evaluation (Li et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that hydrazine derivatives can react with aldehydes and ketones to form hydrazones . This suggests that the compound might interact with aldehydes and ketones in the body.
Mode of Action
(2,2-Difluoroethyl)hydrazine hydrochloride, as a hydrazine derivative, can undergo nucleophilic addition reactions with aldehydes and ketones to form hydrazones . This reaction involves the nitrogen atom in the hydrazine moiety attacking the carbonyl carbon of the aldehyde or ketone, followed by proton transfers and loss of water to form the hydrazone .
properties
IUPAC Name |
2,2-difluoroethylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F2N2.ClH/c3-2(4)1-6-5;/h2,6H,1,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPUIHUKHLJRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1504582-53-9 | |
Record name | (2,2-difluoroethyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.